4-chloro-3-methoxy-6-methylpyridine-2-carboxylic acid
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Overview
Description
Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine . They come in various isomers such as Picolinic acid (2-pyridinecarboxylic acid), Nicotinic acid (3-pyridinecarboxylic acid), and Isonicotinic acid (4-pyridinecarboxylic acid) .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and functional groups. For example, Pinacol boronic esters can undergo catalytic protodeboronation utilizing a radical approach .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. For example, the melting point of 2-Chloro-6-methylpyridine-3-carboxylic acid is 162-164 °C (lit.) .Mechanism of Action
Target of Action
Similar compounds are often used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially be involved in the synthesis of complex organic molecules, contributing to various biochemical pathways .
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions, it could contribute to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
In the context of suzuki–miyaura cross-coupling reactions, the reaction conditions are known to be exceptionally mild and functional group tolerant .
Safety and Hazards
Future Directions
The future directions of a compound depend on its potential applications. For instance, 2-Chloro-6-methylpyridine-3-carboxylic acid may be used in the synthesis of 6-methyl-2-thiophenoxynicotinic acid, required for the preparation of europium complex for staining the nucleolus of NIH 3T3, HeLa and HDF cells .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-3-methoxy-6-methylpyridine-2-carboxylic acid involves the introduction of a chloro group, a methoxy group, and a carboxylic acid group onto a pyridine ring. This can be achieved through a series of reactions starting with commercially available starting materials.", "Starting Materials": [ "2-methyl-6-chloropyridine", "sodium methoxide", "methyl iodide", "carbon dioxide", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "copper sulfate", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: 2-methyl-6-chloropyridine is treated with sodium methoxide in methanol to form 2-methyl-6-methoxypyridine.", "Step 2: 2-methyl-6-methoxypyridine is reacted with methyl iodide in the presence of sodium hydroxide to form 4-methoxy-3-methyl-6-iodopyridine.", "Step 3: 4-methoxy-3-methyl-6-iodopyridine is treated with carbon dioxide in the presence of copper sulfate and sodium bicarbonate to form 4-methoxy-3-methyl-6-carboxypyridine.", "Step 4: 4-methoxy-3-methyl-6-carboxypyridine is reacted with hydrochloric acid to form 4-chloro-3-methoxy-6-methylpyridine-2-carboxylic acid.", "Step 5: The product is purified by recrystallization from water/ethanol mixture and dried to obtain the final product." ] } | |
CAS No. |
1784408-49-6 |
Molecular Formula |
C8H8ClNO3 |
Molecular Weight |
201.61 g/mol |
IUPAC Name |
4-chloro-3-methoxy-6-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H8ClNO3/c1-4-3-5(9)7(13-2)6(10-4)8(11)12/h3H,1-2H3,(H,11,12) |
InChI Key |
MAMJSGMFWJMVMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)C(=O)O)OC)Cl |
Purity |
95 |
Origin of Product |
United States |
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